OrfamideB
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Overview
Description
Orfamide B is a cyclic lipodepsipeptide produced by non-ribosomal peptide synthetases in various Pseudomonas species . It belongs to a group of structurally similar cyclic lipopeptides called the Orfamide group . Orfamide B was first extracted as a minor compound from Pseudomonas protegens Pf-5 . This compound has shown significant biological activity, including antimicrobial and insecticidal properties .
Mechanism of Action
Target of Action
Orfamide B primarily targets a variety of organisms such as fungi, oomycetes, nematodes, and protozoa . It also exhibits insecticidal activity against aphids . The compound is involved in the lysis of oomycete zoospores .
Mode of Action
Orfamide B interacts with its targets by disrupting their cellular processes. For instance, it is involved in the lysis of oomycete zoospores . It also contributes to insecticidal activity . The exact interaction between Orfamide B and its targets is still under investigation.
Biochemical Pathways
Orfamide B affects several biochemical pathways. It is known to induce systemic resistance in plants against certain pathogens . It also plays a role in the swarming motility of Pseudomonas . The production of Orfamide B is regulated by luxR type regulators .
Pharmacokinetics
It is known that orfamide b can be produced by pseudomonas in response to certain environmental conditions .
Result of Action
The action of Orfamide B results in a variety of effects at the molecular and cellular level. It can cause zoospore lysis of Phytophthora and Pythium . It also decreases the severity of blast in rice plants by blocking appressorium formation in Magnaporthe oryzae .
Action Environment
The action, efficacy, and stability of Orfamide B are influenced by environmental factors. For instance, the production of Orfamide B by Pseudomonas is regulated by environmental conditions . The compound’s insecticidal activity also depends on the specific environmental context .
Preparation Methods
Synthetic Routes and Reaction Conditions: Orfamide B is synthesized by non-ribosomal peptide synthetases in Pseudomonas species . The biosynthesis involves the assembly of amino acids and fatty acids into a cyclic structure through peptide bonds and ester linkages . The large size of the genes encoding the non-ribosomal peptide synthases responsible for the biosynthesis of cyclic lipopeptides makes complementation of mutants extremely difficult .
Industrial Production Methods: Industrial production of Orfamide B involves the cultivation of Pseudomonas species in bioreactors under controlled conditions. The production process includes optimizing the growth medium, temperature, pH, and aeration to maximize the yield of Orfamide B . The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Orfamide B undergoes various chemical reactions, including hydrolysis and oxidation . The compound’s cyclic structure makes it susceptible to hydrolysis, leading to the formation of linear peptides . Oxidation reactions can modify the fatty acid tail and amino acid residues, altering the compound’s biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of Orfamide B include acids and bases for hydrolysis and oxidizing agents for oxidation . The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed: The major products formed from the hydrolysis of Orfamide B are linear peptides . Oxidation reactions can lead to the formation of hydroxylated and oxidized derivatives of Orfamide B .
Scientific Research Applications
Orfamide B has a wide range of scientific research applications due to its antimicrobial and insecticidal properties . In chemistry, it is used as a model compound to study the biosynthesis and structure-activity relationships of cyclic lipopeptides . In biology, Orfamide B is used to investigate the mechanisms of microbial interactions and plant-microbe interactions . In industry, Orfamide B is explored for its potential use in biocontrol agents for sustainable agriculture .
Comparison with Similar Compounds
Orfamide B is part of the Orfamide group, which includes other cyclic lipopeptides such as Orfamide A and Orfamide C . Orfamide B differs from Orfamide A by a substitution of valine for D-allo isoleucine at the fourth position on the peptide chain . Orfamide C differs from Orfamide A by the presence of different amino acid residues . The unique structural features of Orfamide B contribute to its distinct biological activity and specificity .
List of Similar Compounds:- Orfamide A
- Orfamide C
- Sessilin
- Clp1391
Orfamide B stands out due to its specific amino acid composition and fatty acid tail, which contribute to its unique biological properties .
Properties
IUPAC Name |
(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)/t40-,41?,42-,43+,44+,45+,46+,47-,48-,51-,52+,53-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMIEPCWEZBKGP-YBDOJXGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H112N10O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Orfamide B against plant pathogens?
A1: While the exact mechanism remains to be fully elucidated, research suggests that Orfamide B, along with other Orfamides, displays antifungal activity through multiple modes of action. One key mechanism involves disrupting the development of fungal structures essential for infection. For instance, Orfamides have been observed to inhibit the formation of appressoria in Magnaporthe oryzae, a crucial step in rice blast infection []. Additionally, Orfamides exhibit strong activity against Rhizoctonia solani, causing significant mycelial growth inhibition [, ]. This inhibitory effect appears to be dose-dependent and potentially involves the disruption of fungal cell membranes, although further research is needed to confirm this [].
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